N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide
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Overview
Description
N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide is a compound that features an adamantane core, which is a tricyclic hydrocarbon known for its stability and rigidity. The adamantane structure is often incorporated into pharmaceuticals to enhance their lipophilicity and stability. This compound is of interest due to its potential biological activities and its structural uniqueness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide typically involves the adamantylation of 2-hydroxy-2,2-diphenylacetamide. One common method is the reaction of 1-adamantyl nitrate with 2-hydroxy-2,2-diphenylacetamide in the presence of sulfuric acid, which facilitates the formation of the adamantyl carbocation that subsequently reacts with the amide .
Industrial Production Methods
Industrial production of adamantane derivatives often involves the use of adamantane or its halogenated derivatives as starting materials. For example, 1-bromoadamantane can be used in a Ritter-type reaction with acetonitrile and sulfuric acid to produce N-(1-adamantyl)-acetamide, which can then be further functionalized .
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amide group can be reduced to an amine.
Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced, such as alkyl or aryl groups.
Scientific Research Applications
N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Industry: Utilized in the development of new materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide involves its interaction with specific molecular targets. The adamantane core enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The hydroxyl and amide groups can form hydrogen bonds with target proteins, potentially inhibiting their function. The exact molecular pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and anti-Parkinsonian drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Rimantadine: Another antiviral drug with an adamantane core.
Uniqueness
N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide is unique due to the presence of both the adamantane core and the 2-hydroxy-2,2-diphenylacetamide moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2/c26-22(25-23-14-17-11-18(15-23)13-19(12-17)16-23)24(27,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10,17-19,27H,11-16H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDQKLYPTWAANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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